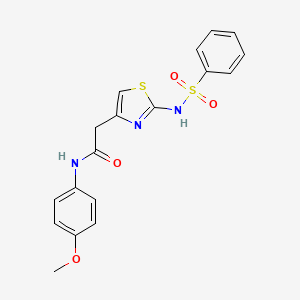
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H29N9O2S and its molecular weight is 543.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on compounds related to 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione includes the study of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation in 3T3-L1 cells and their hypoglycemic and hypolipidemic activity in genetically diabetic mice. This highlights their potential in pharmacological studies (Kim et al., 2004).
Analgesic Activity
Further research into similar compounds includes the study of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which demonstrated significant analgesic activity in in vivo models. These studies contribute to the understanding of the therapeutic potential of such compounds in pain management (Zygmunt et al., 2015).
Psychotropic Activity
The exploration of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents also revealed potential psychotropic activity. These compounds showed promising results as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating a possible role in addressing mental health disorders (Chłoń-Rzepa et al., 2013).
Antidiabetic Agents
Studies on antidiabetic agents, including compounds related to the one , have shown promising hypoglycemic and hypolipidemic activities. These findings suggest a potential role in the management of diabetes and related metabolic disorders (Sohda et al., 1982).
Substrate-Specific ERK1/2 Inhibitors
The investigation into analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a potential substrate-specific ERK1/2 inhibitor, demonstrates the importance of these compounds in developing new therapeutic strategies for cancer and other diseases where ERK1/2 plays a critical role (Li et al., 2009).
Anticancer Activity
Designing new purine-diones and pyridopyrimidine-diones has led to compounds with significant anticancer activity. These findings are crucial in the ongoing search for more effective cancer treatments (Hayallah, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethylamine to form the second intermediate. The final product is then obtained by coupling the second intermediate with 7-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Starting Materials": [ "7-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione", "4-benzylpiperidine", "ethylamine", "phenylhydrazine", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide", "tetrazole", "thiophenol" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Dissolve 7-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione in DMF and add potassium carbonate.", "b. Add 4-benzylpiperidine and heat the mixture at 100°C for 24 hours.", "c. Cool the mixture and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain the first intermediate.", "Step 2: Synthesis of 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethylamine", "a. Dissolve phenylhydrazine in sulfuric acid and add sodium nitrite.", "b. Add thiophenol and sodium hydroxide to the mixture and stir for 30 minutes.", "c. Add ethylamine and stir for an additional 30 minutes.", "d. Extract the product with ethyl acetate and dry it over anhydrous sodium sulfate.", "e. Purify the product by column chromatography to obtain the second intermediate.", "Step 3: Coupling of the two intermediates to form the final product", "a. Dissolve the second intermediate in DMF and add the first intermediate.", "b. Add methyl iodide and stir the mixture at room temperature for 24 hours.", "c. Purify the product by column chromatography to obtain the final product." ] } | |
Numéro CAS |
850914-25-9 |
Formule moléculaire |
C27H29N9O2S |
Poids moléculaire |
543.65 |
Nom IUPAC |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H29N9O2S/c1-33-23-22(24(37)29-26(33)38)35(16-17-39-27-30-31-32-36(27)21-10-6-3-7-11-21)25(28-23)34-14-12-20(13-15-34)18-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3,(H,29,37,38) |
Clé InChI |
LCSSXWGRQGEBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



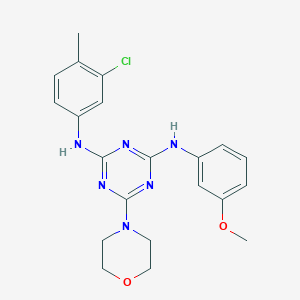
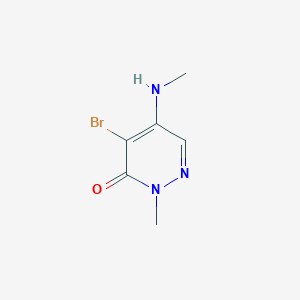

![N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846833.png)
![7-(2-chloropropyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2846835.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2846840.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2846843.png)
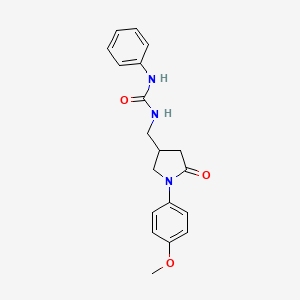
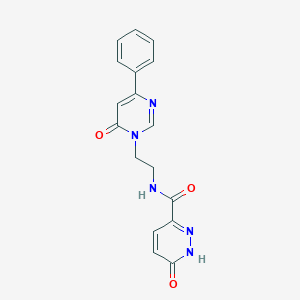
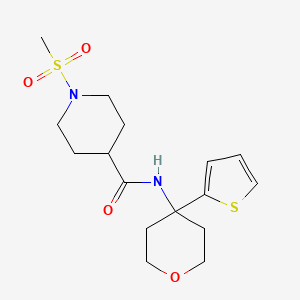
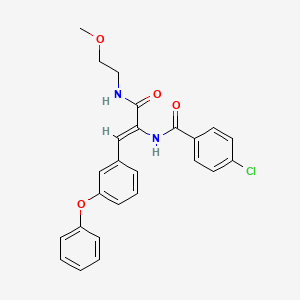
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B2846850.png)
